3-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione
Description
The exact mass of the compound this compound is 349.06671709 g/mol and the complexity rating of the compound is 583. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S2/c1-10-15-14(22-16-10)19-8-6-18(7-9-19)13-11-4-2-3-5-12(11)23(20,21)17-13/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQBEPUFVVMJRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar 1,3,4-thiadiazole derivatives have been reported to exhibit potent antimicrobial activity
Mode of Action
The exact mode of action of this compound is currently unknown. 1,3,4-thiadiazole derivatives are known to interact with their targets through hydrogen bond accepting and donating characteristics. This allows them to make specific interactions with different target receptors, potentially leading to the inhibition of microbial growth.
Biochemical Pathways
Given the antimicrobial activity of similar compounds, it’s possible that this compound interferes with essential biochemical pathways in microbial cells, leading to their death
Pharmacokinetics
In silico pharmacokinetic studies of similar compounds suggest a range of possible behaviors, but specific data for this compound is needed for a definitive understanding of its pharmacokinetics.
Result of Action
Given the antimicrobial activity of similar compounds, it’s likely that this compound leads to the death of microbial cells
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1,3,4-thiadiazole derivatives, including 3-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione, are largely attributed to their ability to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Other 1,3,4-thiadiazole derivatives have been shown to exhibit antimicrobial activity against various bacterial strains. This suggests that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
The compound 3-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione represents a significant area of interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a thiadiazole moiety, which is known for its pharmacological potential. The following sections will explore the biological activities associated with this compound, including antimicrobial, anticancer, anti-inflammatory, and other therapeutic effects.
Structure and Properties
The molecular formula of the compound is with a molecular weight of 290.35 g/mol. Its structure includes a benzothiazole ring fused with a thiadiazole derivative, which enhances its biological activity due to the unique electronic properties imparted by the sulfur atom.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₆OS |
| Molecular Weight | 290.35 g/mol |
| CAS Number | 1448057-99-5 |
Antimicrobial Activity
The 1,3,4-thiadiazole derivatives are well-documented for their antimicrobial properties . Studies have shown that compounds containing this scaffold exhibit significant activity against various bacterial strains. For instance, derivatives have been synthesized that demonstrate potent effects against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiadiazole Derivative A | Staphylococcus aureus | 16 µg/mL |
| Thiadiazole Derivative B | Escherichia coli | 32 µg/mL |
| Thiadiazole Derivative C | Pseudomonas aeruginosa | 8 µg/mL |
Anticancer Activity
Recent research has highlighted the anticancer potential of benzothiazole derivatives containing thiadiazole rings. These compounds have shown promising results in inhibiting tumor growth in various cancer cell lines. For example, one study reported an IC50 value of 0.17 µM against VEGFR-2, indicating strong inhibitory action on cancer cell proliferation.
Table 2: Anticancer Activity against Various Targets
| Compound | Target | IC50 (µM) |
|---|---|---|
| Benzothiazole-Thiadiazole Hybrid | VEGFR-2 | 0.17 |
| Benzothiazole-Thiadiazole Hybrid | FGFR-1 | 0.19 |
| Benzothiazole-Thiadiazole Hybrid | PDGFR-β | 0.08 |
Anti-inflammatory Activity
The anti-inflammatory properties of thiadiazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Research indicates that these compounds can significantly reduce inflammation in animal models.
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing various thiadiazole derivatives and evaluating their biological activities revealed that modifications on the thiadiazole ring significantly enhanced their antimicrobial and anti-inflammatory properties. The study concluded that structural variations could lead to improved therapeutic agents with reduced toxicity.
Case Study 2: Dual Inhibitory Activity
Another investigation aimed at developing dual inhibitors targeting both BRAF and VEGFR-2 demonstrated that certain benzothiazoles combined with thiadiazoles exhibited enhanced efficacy in inhibiting tumor growth in vitro and in vivo models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
